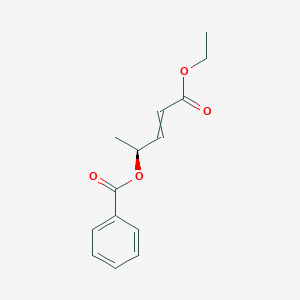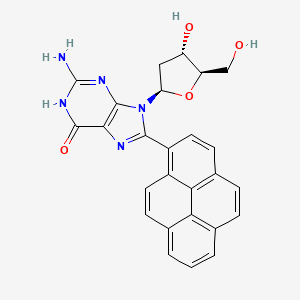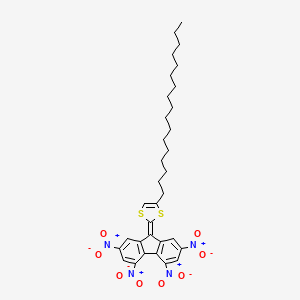![molecular formula C17H28O2Si B14241926 tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane CAS No. 503025-52-3](/img/structure/B14241926.png)
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is a chemical compound known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a 3-(3-phenyloxiran-2-yl)propoxy group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with 3-(3-phenyloxiran-2-yl)propyl bromide. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can yield alkanes or alcohols .
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound interacts with molecular targets through the formation of stable silicon-oxygen bonds, which can be selectively cleaved under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 3-(3-phenyloxiran-2-yl)propoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the 3-(3-phenyloxiran-2-yl) group.
Uniqueness
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is unique due to the presence of the 3-(3-phenyloxiran-2-yl)propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
503025-52-3 |
|---|---|
Formule moléculaire |
C17H28O2Si |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[3-(3-phenyloxiran-2-yl)propoxy]silane |
InChI |
InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)18-13-9-12-15-16(19-15)14-10-7-6-8-11-14/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
Clé InChI |
YRVVGBMCTLKASE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCC1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


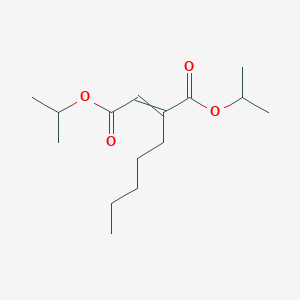
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
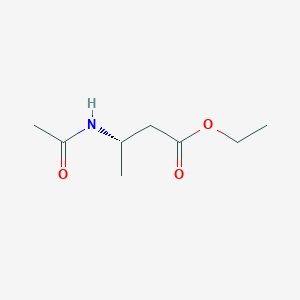
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)

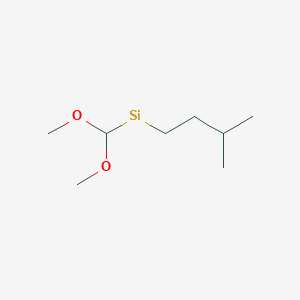
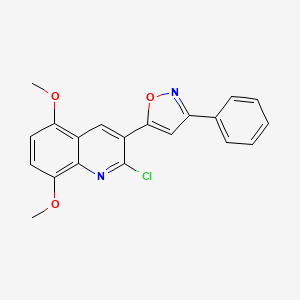
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
